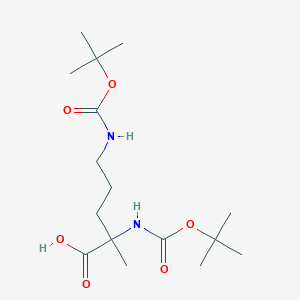
Di-Boc-alpha-methyl-DL-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-Boc-alpha-methyl-DL-ornithine, also known as 2,5-bis((tert-butoxy)carbonyl)amino)-2-methylpentanoic acid, is a derivative of the amino acid ornithine. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of the ornithine molecule. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-Boc-alpha-methyl-DL-ornithine typically involves the protection of the amino groups of ornithine with Boc groups. The process begins with the reaction of ornithine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure efficient production on a larger scale. Industrial production may also involve the use of automated systems for reaction monitoring and product purification .
Análisis De Reacciones Químicas
Types of Reactions
Di-Boc-alpha-methyl-DL-ornithine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting groups under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the specific functional groups present
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used for peptide bond formation.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed depending on the desired transformation
Major Products Formed
Deprotected Ornithine: Removal of Boc groups yields alpha-methyl-DL-ornithine.
Peptide Derivatives: Formation of new peptide bonds results in various peptide derivatives, depending on the reactants used
Aplicaciones Científicas De Investigación
Di-Boc-alpha-methyl-DL-ornithine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in studies involving protein structure and function, as well as enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialized chemicals and materials for research and development
Mecanismo De Acción
The mechanism of action of Di-Boc-alpha-methyl-DL-ornithine primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical processes, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparación Con Compuestos Similares
Similar Compounds
Di-Boc-ornithine: Similar structure but lacks the alpha-methyl group.
Di-Boc-lysine: Another Boc-protected amino acid with a different side chain.
Di-Boc-arginine: Boc-protected amino acid with a guanidino group.
Uniqueness
Di-Boc-alpha-methyl-DL-ornithine is unique due to the presence of the alpha-methyl group, which can influence its reactivity and steric properties. This modification can affect the compound’s behavior in chemical reactions and its interactions with biological molecules, making it a valuable tool in research .
Propiedades
IUPAC Name |
2-methyl-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-14(2,3)23-12(21)17-10-8-9-16(7,11(19)20)18-13(22)24-15(4,5)6/h8-10H2,1-7H3,(H,17,21)(H,18,22)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVBDMQVKANIFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)
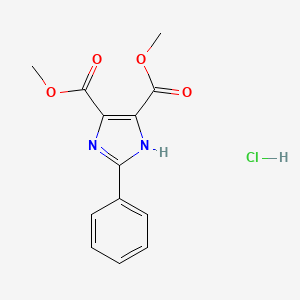
![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)
![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)
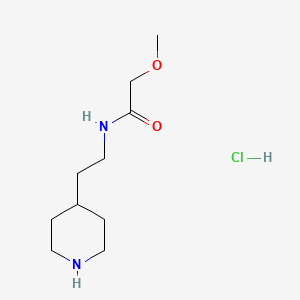
![[1-(Methoxymethyl)cyclopentyl]amine hydrochloride](/img/structure/B1390263.png)
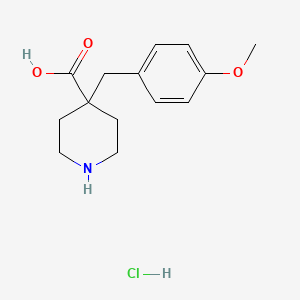
![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)
![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)
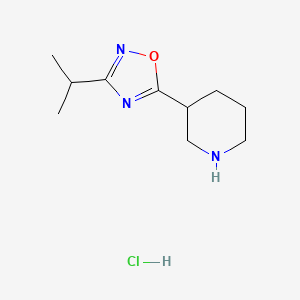

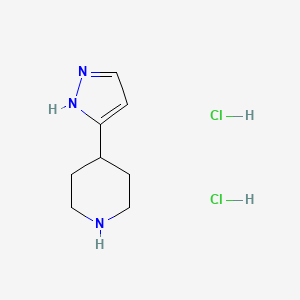
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)
